

Preamble: The Imperative for Unambiguous Structural Confirmation

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Compound of Interest

Compound Name: *N-cyclobutyl-3-fluoro-5-methylaniline*

CAS No.: 1517884-62-6

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In the landscape of drug discovery and development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An erroneous or incomplete structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and catastrophic setbacks in development timelines. The subject of this guide, **N-cyclobutyl-3-fluoro-5-methylaniline** (Molecular Formula: C₁₁H₁₄FN, Molecular Weight: 179.23 g/mol), represents a common structural motif in medicinal chemistry, incorporating a substituted aniline core, a fluorine atom (a prevalent bioisostere), and an N-alkyl group.^{[1][2]} This guide provides a comprehensive, field-proven workflow for its complete and unambiguous structure elucidation, moving beyond a mere recitation of techniques to explain the strategic rationale behind each analytical step.

Chapter 1: Foundational Analysis - Establishing the Molecular Blueprint

Before delving into the intricate details of atomic connectivity, we must first establish the fundamental properties of the molecule: its exact mass, elemental composition, and the key functional groups it contains. This foundational data provides the constraints within which our structural hypothesis must fit.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

The initial and most critical step is to determine the elemental composition. While low-resolution MS would confirm the nominal mass, HRMS provides the high-accuracy mass measurement necessary to deduce a unique molecular formula.

Causality of Choice: For a molecule with heteroatoms like nitrogen and fluorine, multiple elemental combinations can result in the same nominal mass. HRMS, with its sub-ppm mass accuracy, is essential to differentiate between these possibilities and confidently establish the molecular formula. Furthermore, the "Nitrogen Rule" serves as an immediate internal check; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a rule our target molecule (179 Da, one nitrogen) follows.^[3]

Experimental Protocol: HRMS via ESI-QTOF

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. Positive ion mode is typically used for amines to generate the protonated molecule $[M+H]^+$.
- **Data Acquisition:** Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
- **Data Analysis:** Identify the monoisotopic peak for the $[M+H]^+$ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

Expected Data:

Ion	Calculated Exact Mass ($C_{11}H_{15}FN^+$)	Observed m/z	Mass Error (ppm)
$[M+H]^+$	180.1186	180.1183	-1.7

This result provides definitive confirmation of the molecular formula, $C_{11}H_{14}FN$.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present, confirming the presence of the aniline moiety and its substituents.

Causality of Choice: This technique acts as a rapid validation of the gross structural features. The presence or absence of characteristic absorption bands (e.g., N-H, aromatic C-H, aliphatic C-H) provides immediate confirmation that the sample is consistent with the expected class of compound. For a secondary amine like our target, a single, sharp N-H stretch is a key diagnostic feature, distinguishing it from a primary amine (two peaks) or a tertiary amine (no peak).^{[4][5][6]}

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a single drop of the neat liquid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.
- **Sample Scan:** Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of $4000-600\text{ cm}^{-1}$.
- **Data Analysis:** Identify and annotate the characteristic absorption frequencies.

Expected Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3410	N-H Stretch	Secondary Amine
3000 - 3100	C-H Stretch	Aromatic
2850 - 2980	C-H Stretch	Aliphatic (Cyclobutyl, Methyl)
~1600, ~1500	C=C Stretch	Aromatic Ring
1250 - 1350	C-N Stretch	Aromatic Amine
1000 - 1200	C-F Stretch	Aryl Fluoride

The presence of these bands provides strong, corroborating evidence for the proposed **N-cyclobutyl-3-fluoro-5-methylaniline** structure.

Chapter 2: Mapping the Core Framework via 1D NMR

With the molecular formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework and determine the precise arrangement of atoms.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

Causality of Choice: ¹H NMR is the most sensitive NMR nucleus and gives a wealth of information about the local environment of each proton. The pattern of signals in the aromatic region, combined with the signals for the aliphatic cyclobutyl and methyl groups, allows for the initial assembly of structural fragments. The broad, exchangeable N-H proton is also a key diagnostic signal for an amine.[7]

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Experimental Protocol: ^1H NMR

- Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse sequence is used.
- D_2O Shake (Confirmation of N-H): After the initial acquisition, add 1-2 drops of D_2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton signal will disappear due to proton-deuterium exchange.^[7]
- Data Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals.

Predicted ^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.4-6.6	m	3H	Ar-H	Aromatic protons in a substituted aniline ring.
~3.8-4.0	m	1H	N-H	Broad, exchangeable secondary amine proton.
~3.6-3.8	p	1H	N-CH (cyclobutyl)	Methine proton alpha to nitrogen, deshielded.
~2.30	s	3H	Ar-CH ₃	Aromatic methyl group.
~2.1-2.3	m	2H	Cyclobutyl-CH ₂	Methylene protons adjacent to the methine carbon.
~1.7-1.9	m	4H	Cyclobutyl-CH ₂	Remaining methylene protons of the cyclobutyl ring. ^[8] ^[9]

¹³C NMR and DEPT: The Carbon Skeleton

¹³C NMR identifies all unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups, leaving quaternary carbons to be identified by subtraction from the main ¹³C spectrum.

Causality of Choice: This combination provides a complete census of the carbon types in the molecule. The large one-bond C-F coupling constant is a definitive marker for the carbon atom bonded to fluorine. The DEPT experiment is crucial for unambiguously assigning the signals

from the cyclobutyl ring and differentiating the methyl carbon from the methine and methylene carbons.

Experimental Protocol: ^{13}C and DEPT

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Data Acquisition: Acquire a proton-decoupled ^{13}C spectrum. Subsequently, run DEPT-90 (shows CH signals) and DEPT-135 (shows CH/CH₃ as positive signals and CH₂ as negative signals) experiments.
- Data Processing: Process the spectra to identify the chemical shift of each unique carbon.

Predicted ^{13}C NMR and DEPT Data (in CDCl₃):

Chemical Shift (δ , ppm)	DEPT-135	Assignment	Rationale
~163 (d, $^1\text{JCF} \approx 245$ Hz)	Positive (C)	C-F (C3)	Quaternary carbon attached to highly electronegative F, shows large C-F coupling.
~150 (d, $^3\text{JCF} \approx 3$ Hz)	Positive (C)	C-N (C1)	Quaternary carbon attached to nitrogen.
~141 (d, $^3\text{JCF} \approx 10$ Hz)	Positive (C)	C-CH ₃ (C5)	Quaternary carbon attached to the methyl group.
~108 (d, $^2\text{JCF} \approx 21$ Hz)	Positive (CH)	Ar-CH (C4/C6)	Aromatic methine carbon ortho to fluorine.
~105 (d, $^4\text{JCF} \approx 3$ Hz)	Positive (CH)	Ar-CH (C6/C4)	Aromatic methine carbon para to fluorine.
~98 (d, $^2\text{JCF} \approx 25$ Hz)	Positive (CH)	Ar-CH (C2)	Aromatic methine carbon ortho to fluorine and nitrogen.
~52	Positive (CH)	N-CH (cyclobutyl)	Methine carbon alpha to nitrogen.
~31	Negative (CH ₂)	Cyclobutyl-CH ₂	Methylene carbons adjacent to the methine.
~22	Positive (CH ₃)	Ar-CH ₃	Aromatic methyl carbon.
~14	Negative (CH ₂)	Cyclobutyl-CH ₂	The single, most shielded methylene carbon.

Chapter 3: Assembling the Puzzle - 2D NMR

Connectivity

While 1D NMR identifies the fragments, 2D NMR unequivocally connects them. HSQC and HMBC experiments are the cornerstones of modern structure elucidation, creating a self-validating system for atomic connectivity.

HSQC: Direct Proton-Carbon Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[\[10\]](#)[\[11\]](#)

Causality of Choice: HSQC provides a direct and unambiguous link between the ^1H and ^{13}C assignments. It validates the assignments made in the 1D spectra and is a prerequisite for interpreting the more complex HMBC data. For example, it will definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

Experimental Protocol: HSQC

- **Data Acquisition:** Using the same sample, run a standard gradient-selected HSQC pulse sequence.
- **Data Processing:** Process the 2D data. The resulting spectrum will have the ^1H spectrum on one axis and the ^{13}C spectrum on the other. Cross-peaks appear at the coordinates corresponding to a directly bonded C-H pair.

HMBC: Mapping Long-Range Connectivity

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are typically separated by two or three bonds (^2JCH , ^3JCH).[\[10\]](#)

Causality of Choice: HMBC provides the definitive evidence for how the individual fragments (the cyclobutyl group, the methyl group, and the aniline core) are connected. The absence of one-bond correlations makes the spectrum less crowded and focuses solely on the key connectivity information.

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Predicted Key HMBC Correlations:

Proton (^1H Signal)	Correlates to Carbon (^{13}C Signal)	Type of Correlation	Structural Information Confirmed
N-H	C1, C2, C6, Cyclobutyl-CH	^2JCH , ^3JCH	Confirms the N-H proton is adjacent to the aromatic ring and the cyclobutyl group.
Cyclobutyl-CH	C1, C2, C6	^2JCH , ^3JCH	Crucial Link: Definitively connects the cyclobutyl ring to the nitrogen at the C1 position of the aniline.
Ar-CH ₃	C5, C4, C6	^2JCH , ^3JCH	Crucial Link: Definitively places the methyl group at the C5 position of the aniline ring.
Ar-H (at C2)	C1, C3, C4, C6	^2JCH , ^3JCH	Confirms the connectivity and substitution pattern around the aromatic ring.

Chapter 4: The Final Verdict - Integrated Data Analysis

The final step is to collate all the spectroscopic data into a single, self-consistent assignment that unambiguously confirms the structure of **N-cyclobutyl-3-fluoro-5-methylaniline**. The

strength of this approach lies in its self-validating nature: the HRMS provides the formula, FTIR confirms the functional groups, 1D NMR provides the fragments, and 2D NMR connects them. Each piece of data corroborates the others, leading to a high degree of confidence in the final structure.

By systematically applying this multi-technique approach, grounded in a clear understanding of the causality behind each experiment, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent drug development efforts.

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